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DL-ORNITHINE:HCL (D7; 5-15N)

Cat. No.: B1579820
M. Wt: NA
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Description

Significance of Stable Isotopes in Understanding Metabolic Dynamics

The use of stable isotopes provides a dynamic view of metabolism that cannot be achieved by simply measuring the static concentrations of metabolites. chromservis.eu An elevated level of a metabolite could signify either increased production or decreased consumption; stable isotope tracing can distinguish between these possibilities, offering a more precise understanding of pathway regulation. chromservis.eu This technique is crucial for quantifying metabolic fluxes—the rates of reactions in a metabolic network—which is essential for understanding cellular physiology in various conditions, from metabolic engineering to biomedical research. researchgate.netembopress.org By tracing the flow of atoms, researchers can identify active metabolic pathways, discover new ones, and understand how genetic or environmental changes impact cellular function. researchgate.net

Rationale for Deuterium (B1214612) (D) and Nitrogen-15 (B135050) (15N) Labeling in Amino Acids

The choice of isotope for labeling is critical and depends on the specific metabolic questions being addressed. Deuterium (²H or D) and Nitrogen-15 (¹⁵N) are two of the most informative stable isotopes used in amino acid tracing.

Deuterium (²H) , a heavy isotope of hydrogen, is particularly useful for tracking the flow of hydrogen atoms in metabolic reactions. Its low natural abundance makes the labeled molecules easily distinguishable. otsuka.co.jp Deuterium labeling can provide insights into redox reactions and the activity of dehydrogenases.

Nitrogen-15 (¹⁵N) is an essential tool for studying nitrogen metabolism. nih.gov Since nitrogen is a key component of amino acids, proteins, and nucleotides, ¹⁵N-labeled compounds are invaluable for investigating protein synthesis, amino acid transformations, and the urea (B33335) cycle. nih.govnih.gov Using ¹⁵N tracers, researchers can follow the path of nitrogen atoms as they are incorporated into various biomolecules, providing a detailed picture of nitrogen assimilation and disposal. nih.govfrontiersin.org

Overview of DL-ORNITHINE:HCL (D7; 5-15N) as a Research Probe

DL-Ornithine is a non-proteinogenic amino acid that plays a central role in the urea cycle, a critical pathway for the detoxification of ammonia (B1221849) by converting it to urea. medchemexpress.com Ornithine is also a precursor for the synthesis of other molecules like polyamines, which are important for cell growth and proliferation.

The compound DL-ORNITHINE:HCL (D7; 5-15N) is a specially designed research tool where the ornithine molecule is labeled with seven deuterium atoms and one nitrogen-15 atom at the 5-position nitrogen. This dual-labeling strategy provides a powerful probe for several reasons:

Simultaneous Tracking: The presence of both deuterium and nitrogen-15 allows for the simultaneous tracking of both the carbon-hydrogen skeleton and the specific nitrogen atom of the ornithine molecule as it is metabolized.

Enhanced Specificity in Mass Spectrometry: The significant mass shift caused by the seven deuterium atoms and one nitrogen-15 atom makes it easily detectable and distinguishable from its unlabeled counterparts and other metabolites in complex biological samples using mass spectrometry. nih.govckisotopes.com

Detailed Pathway Analysis: This specific labeling pattern can help elucidate the intricate details of ornithine's metabolic fate. For instance, the ¹⁵N label can be tracked as it is incorporated into other urea cycle intermediates like citrulline and arginine, and ultimately into urea. nih.govfrontiersin.org The D7 label provides information on the integrity of the molecule's backbone through various enzymatic reactions.

Detailed Research Findings

While specific published studies utilizing the dual-labeled DL-ORNITHINE:HCL (D7; 5-15N) are not extensively documented in publicly available literature, the principles of stable isotope tracing allow us to infer the detailed findings such a compound would facilitate. Research using singly-labeled ornithine isotopes has already laid the groundwork for understanding its metabolic roles.

For example, studies using ¹⁵N-labeled compounds have been crucial in measuring the in vivo rates of ureagenesis and diagnosing inherited hyperammonemias, such as ornithine transcarbamylase deficiency. nih.govnih.gov In these studies, the incorporation of ¹⁵N from a tracer into urea is measured to assess the function of the urea cycle. nih.gov Similarly, research employing deuterated amino acids contributes to metabolic flux analysis, providing quantitative data on the rates of various metabolic pathways. researchgate.net

The use of DL-ORNITHINE:HCL (D7; 5-15N) would allow for more sophisticated experimental designs. For instance, researchers could investigate:

The kinetics of ornithine transport and its conversion to citrulline within the mitochondria. The dual label would provide a clear and unambiguous signal for the transformed molecule.

The contribution of ornithine to polyamine synthesis versus its role in the urea cycle. By tracking the fate of both the nitrogen and the carbon backbone, a more complete picture of these diverging pathways can be obtained.

The recycling of ornithine within the urea cycle. The stability of the D7 label through multiple enzymatic steps could be monitored to understand the efficiency of the cycle.

These types of detailed metabolic investigations are made possible by the precision and specificity afforded by advanced, multiply-labeled isotopic tracers like DL-ORNITHINE:HCL (D7; 5-15N).

Data Tables

The following tables provide key information about the chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of DL-ORNITHINE:HCL (D7; 5-15N)

PropertyValueSource
Chemical Formula C₅H₆D₇ClN[¹⁵N]O₂ biocompare.com
Molecular Weight 176.66 biocompare.com
Isotopic Purity (D) 98% ckisotopes.com
Isotopic Purity (¹⁵N) 98% ckisotopes.com
Appearance Solid nih.gov

Properties

Molecular Weight

NA

Origin of Product

United States

Synthesis and Characterization of Isotopically Labeled Ornithine Analogues

Methodological Considerations in the Chemical Synthesis of DL-ORNITHINE:HCL (D7; 5-15N)

The synthesis of a dually labeled compound like DL-ORNITHINE:HCL (D7; 5-15N) requires a strategic approach to incorporate both deuterium (B1214612) (D) and nitrogen-15 (B135050) (15N) isotopes into the ornithine molecule. This process can be achieved through chemical synthesis, enzymatic methods, or microbial fermentation. chemjournal.kznih.gov Chemical synthesis offers precise control over the location of the labels.

Deuterium Incorporation Strategies

The introduction of seven deuterium atoms (D7) into the ornithine molecule is a significant synthetic challenge. Late-stage C-H activation for hydrogen isotope exchange is a powerful technique, though controlling regioselectivity can be difficult. acs.org For a molecule like ornithine, a more controlled approach often involves the use of deuterated starting materials or reagents.

One potential synthetic route could start from a deuterated precursor that already contains the desired number of deuterium atoms. For instance, a deuterated analog of a glutamic acid derivative could be a key intermediate. acs.org Catalytic deuteration of an unsaturated precursor is another common strategy to introduce deuterium into a molecule. acs.org The choice of catalyst and reaction conditions is critical to ensure high levels of deuterium incorporation and to control the stereochemistry of the final product.

A simplified representation of a potential deuteration strategy is outlined below:

StepDescriptionKey Reagents
1Catalytic DeuterationD2 gas, Palladium on Carbon (Pd/C)
2Functional Group InterconversionVarious reagents to convert functional groups
3CondensationChiral glycine (B1666218) template
4Final Deuteration/ReductionDeuterium source

This table represents a generalized approach and specific reagents and conditions would be optimized for the synthesis of DL-ORNITHINE:HCL (D7).

Nitrogen-15 Labeling Techniques

The incorporation of a nitrogen-15 atom at the 5-position of the ornithine side chain (5-15N) can be achieved through several methods. One common approach involves the use of a 15N-labeled nitrogen source, such as 15N-ammonium chloride or potassium phthalimide-15N.

In a synthetic sequence, the 15N label can be introduced via nucleophilic substitution using a 15N-containing nucleophile. For example, a precursor molecule with a leaving group at the 5-position could be reacted with a 15N-labeled amine. Alternatively, enzymatic methods can be employed, where an enzyme that utilizes a nitrogen-containing substrate is supplied with a 15N-labeled version of that substrate. chemjournal.kz

Biosynthetic approaches in microorganisms also offer an efficient way to produce 15N-labeled amino acids. By growing bacteria in a minimal medium where the sole nitrogen source is a 15N-labeled compound like 15N-ammonium sulfate, the organism will incorporate the heavy isotope into the amino acids it synthesizes. nih.gov

Analytical Verification of Isotopic Enrichment and Purity

Following the synthesis of DL-ORNITHINE:HCL (D7; 5-15N), rigorous analytical testing is essential to confirm the isotopic enrichment and both chemical and regiochemical purity.

Isotopic Purity Assessment

The isotopic purity, or the percentage of molecules that contain the desired heavy isotopes, is a critical parameter. Mass spectrometry is the primary technique used for this assessment. nih.gov By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of isotopic enrichment can be accurately determined. ckisotopes.com High-resolution mass spectrometry can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) and provide a detailed profile of the isotopic distribution.

Analytical TechniqueInformation Provided
Mass Spectrometry (MS)Determines the mass-to-charge ratio of the molecule, allowing for confirmation of deuterium and nitrogen-15 incorporation and calculation of isotopic enrichment.
Nuclear Magnetic Resonance (NMR)1H NMR can be used to confirm the absence of protons at the deuterated positions. 15N NMR can directly detect the presence and chemical environment of the nitrogen-15 label.

Regiochemical Purity Determination of Labels

Ensuring that the deuterium and nitrogen-15 labels are in the correct positions within the ornithine molecule is crucial for the compound's use in research. This is known as assessing the regiochemical purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of isotopes. acs.org For deuterium labeling, the disappearance of signals in the 1H NMR spectrum at specific chemical shifts indicates successful deuteration at those positions. For the 15N label, 15N NMR spectroscopy can be used to directly observe the nitrogen-15 nucleus. Furthermore, 1H-15N heteronuclear correlation spectroscopy (HSQC) can be used to identify the protons that are directly bonded to or in close proximity to the 15N atom, thus confirming its location. researchgate.net

Advancements in Production for Research-Grade Stable Isotope-Labeled Compounds

The field of stable isotope-labeled compound production is continually evolving to meet the demands of modern research. Key advancements include:

Improved Synthetic Methodologies: The development of more efficient and selective chemical and enzymatic reactions allows for the synthesis of complex isotopically labeled molecules with higher yields and purities. chemjournal.kz This includes site-selective labeling techniques that enable the introduction of isotopes at specific, desired positions within a molecule. chempep.com

Cell-Free Protein Synthesis: This in vitro method allows for the rapid production of labeled proteins by adding labeled amino acids to a cell extract that contains the necessary machinery for protein synthesis. chempep.com

Metabolic Engineering: Genetically modifying microorganisms to enhance the production of specific amino acids can lead to more efficient and cost-effective production of uniformly or selectively labeled compounds through fermentation. nih.gov

Advanced Analytical Techniques: The increasing sensitivity and resolution of analytical instruments, particularly in mass spectrometry and NMR, allow for more precise and detailed characterization of isotopically labeled compounds. nih.gov This ensures the high quality and reliability of these essential research tools.

These advancements are making stable isotope-labeled compounds more accessible and versatile, enabling increasingly sophisticated investigations into a wide range of biological systems. chempep.com

Advanced Analytical Methodologies for Dl Ornithine:hcl D7; 5 15n and Its Metabolites

Mass Spectrometry (MS) Applications in Stable Isotope Tracing

Mass spectrometry-based techniques are fundamental to the field of metabolomics, which seeks to measure and understand the complete set of small-molecule metabolites in a biological system. eurisotop.com The use of stable isotope tracers like DL-ORNITHINE:HCL (D7; 5-15N) within MS platforms provides a dynamic view of metabolic pathways, offering insights that are not achievable by measuring metabolite concentrations alone. eurisotop.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of metabolites. ptb.de This method relies on the introduction of a known quantity of an isotopically labeled standard, such as DL-ORNITHINE:HCL (D7; 5-15N), into a sample. ptb.de This labeled standard, often referred to as a "spike," is chemically identical to the endogenous analyte of interest (ornithine) but has a different mass due to its isotopic enrichment. ptb.de

The key advantage of IDMS is its ability to correct for sample loss during preparation and analysis. ptb.de Because the labeled standard and the endogenous analyte behave identically during extraction, purification, and ionization, any loss of the analyte will be accompanied by a proportional loss of the standard. ptb.de By measuring the ratio of the labeled to the unlabeled analyte in the mass spectrometer, an accurate and precise determination of the absolute concentration of the endogenous analyte can be achieved. ptb.de This makes IDMS a reference method for obtaining highly accurate and SI-traceable results in quantitative proteomics and metabolomics. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolic Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) is a versatile and widely used platform for metabolic profiling due to its ability to analyze a broad range of metabolites, from polar to non-polar compounds. nih.govthermofisher.com The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with tandem mass spectrometry (MS/MS), which provides structural information, allows for the sensitive and specific detection of numerous metabolites in a single analysis. nih.gov

In the context of tracing studies with DL-ORNITHINE:HCL (D7; 5-15N), LC-MS/MS can be employed to track the incorporation of the isotopic label into various downstream metabolites. This provides a detailed picture of the metabolic pathways in which ornithine participates.

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique that offers high sensitivity and selectivity for the quantification of specific molecules. mtoz-biolabs.com In an MRM experiment, the mass spectrometer is programmed to select a specific precursor ion (the parent molecule) and then a specific fragment ion (a product of the parent molecule's fragmentation). mdpi.com This high degree of specificity significantly reduces chemical noise and allows for the accurate quantification of low-abundance analytes in complex matrices. mtoz-biolabs.com

For studies involving DL-ORNITHINE:HCL (D7; 5-15N), MRM methods can be developed to specifically track the labeled ornithine and its expected metabolites. Researchers can establish specific precursor-to-product ion transitions for both the labeled and unlabeled forms of these compounds. A high-throughput lipidomics screening method, for instance, used a scheduled MRM approach to identify over 1000 lipid species within 24 minutes. nih.gov

Here is a hypothetical table illustrating MRM transitions for ornithine and a potential metabolite, citrulline, in both their unlabeled and labeled forms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Labeling
Ornithine133.170.1Unlabeled
Ornithine141.177.1D7; 5-15N
Citrulline176.1113.1Unlabeled
Citrulline184.1120.1D7; 5-15N

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample. eurisotop.com When combined with stable isotope tracers like DL-ORNITHINE:HCL (D7; 5-15N), this approach becomes a powerful tool for discovering novel metabolic pathways and identifying unknown metabolites derived from the tracer. eurisotop.com The presence of the isotopic label helps to distinguish biologically relevant compounds from background noise and analytical artifacts. eurisotop.com

By analyzing the mass spectra for pairs of peaks separated by the mass difference corresponding to the isotopic label, researchers can identify all metabolites that have incorporated the label from the administered tracer. This approach has been successfully used with 15N labeling to characterize previously unidentified monoterpene indole (B1671886) alkaloids in plants. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly reproducible technique for the analysis of volatile and semi-volatile compounds. researchgate.net For non-volatile metabolites like amino acids, a derivatization step is required to increase their volatility, making them amenable to GC analysis. nih.gov This often involves chemical modification, such as trimethylsilylation. nih.gov

In the context of ornithine metabolism, GC-MS/MS can be used to analyze certain downstream metabolites that are either naturally volatile or can be made so through derivatization. For example, GC-MS analysis has been used to show the conversion of arginine to ornithine. researchgate.net The high chromatographic resolution of GC combined with the sensitivity of MS makes it a valuable tool for separating and identifying closely related compounds. researchgate.net

Data Acquisition and Processing Strategies (e.g., DDA, DIA) for Isotopic Patterns

Modern mass spectrometry offers various data acquisition strategies to maximize the information obtained from an experiment. Two prominent strategies are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). nih.gov

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to identify the most abundant precursor ions in the sample. It then selects these ions in a sequential manner for fragmentation and MS/MS analysis. nih.gov While powerful for identifying the most abundant compounds, DDA can be biased towards these high-intensity signals and may miss lower-abundance ions. nih.gov

Data-Independent Acquisition (DIA): DIA is a method where the mass spectrometer fragments all ions within a specified mass-to-charge ratio range without prior selection. nih.gov This provides a more comprehensive and unbiased fragmentation dataset of all the analytes in the sample. nih.gov DIA is characterized by its broad protein coverage, high reproducibility, and accuracy. nih.gov

Both DDA and DIA can be utilized in studies with DL-ORNITHINE:HCL (D7; 5-15N). The choice of strategy depends on the research question. DDA might be sufficient for targeted analysis of known metabolites, while DIA would be more advantageous for untargeted discovery of novel labeled species. Specialized software is then used to process the complex data generated, identifying and quantifying compounds based on their isotopic patterns and fragmentation spectra. mdpi-res.com

Chromatographic Separation Techniques for Labeled Compounds

Chromatographic techniques are essential for the separation and quantification of DL-ORNITHINE:HCL (D7; 5-15N) and its metabolites from complex biological matrices prior to mass spectrometry or as a standalone analytical method.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including ornithine and its derivatives. creative-proteomics.com Due to the polar and ionic nature of ornithine and its metabolites, specialized HPLC methods are often required for effective separation. helixchrom.com Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography have proven effective for retaining and separating these highly polar compounds. helixchrom.com

For the analysis of labeled compounds like DL-ORNITHINE:HCL (D7; 5-15N), HPLC is typically coupled with a detector capable of differentiating isotopes, such as a mass spectrometer (LC-MS). This allows for the separation of the labeled precursor from its various labeled and unlabeled metabolic products. nih.gov The separation is crucial for accurate quantification and for tracking the metabolic fate of the isotopic labels. Methods often involve pre-column derivatization to enhance the chromatographic properties and detectability of the analytes. researchgate.netnih.gov

Table 3: Common HPLC Derivatization Reagents for Amino Acid Analysis

ReagentDetection Method
o-Phthalaldehyde (B127526) (OPA)Fluorescence
Dansyl ChlorideFluorescence
Phenylisothiocyanate (PITC)UV Absorbance
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Fluorescence

This table lists common derivatization reagents used in the HPLC analysis of amino acids to improve their detection. creative-proteomics.comresearchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation technique for polar and ionic compounds, making it exceptionally well-suited for the analysis of amino acids like ornithine and its metabolites. hplc.euhplc.eunih.govnih.gov The retention mechanism in HILIC is primarily based on the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent. hplc.eucsic.es This characteristic is advantageous for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography. hplc.eunih.gov

The combination of HILIC with tandem mass spectrometry (HILIC-MS/MS) provides a highly sensitive and specific method for the quantification of underivatized amino acids. hplc.eud-nb.infonih.gov This approach avoids the often complex and time-consuming derivatization steps required by other methods. hplc.eunih.gov Several studies have demonstrated the successful application of HILIC for the rapid and precise measurement of ornithine in biological matrices such as human plasma. d-nb.infonih.gov

One validated HILIC-MS/MS method for ornithine detection in human plasma utilizes a silica (B1680970) column with an isocratic mobile phase of acetonitrile (B52724) and water (75:25) containing 0.1% trifluoroacetic acid. nih.gov This method allows for a rapid separation in under four minutes. nih.gov The use of an isotopic labeled internal standard is crucial for precise quantification. nih.gov The performance of such HILIC methods is characterized by excellent linearity over relevant physiological and pathological concentration ranges and high intra- and inter-day precision. nih.gov

Another HILIC-based method, coupled with ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry, enables the simultaneous quantification of 36 amino acids, including ornithine, in plasma within an 18-minute run. d-nb.infonih.gov This high-throughput capability is essential for metabolomics studies and the diagnosis of metabolic disorders. nih.govd-nb.infonih.gov The separation is typically achieved on an amide-based column, which provides excellent separation for isomeric amino acids. d-nb.infonih.gov

Table 1: HILIC Method Parameters for Ornithine Analysis

Parameter Method 1: HILIC-MS/MS nih.gov Method 2: HILIC-UPLC-MS/MS d-nb.infonih.gov
Stationary Phase Silica Acquity BEH Amide
Mobile Phase Isocratic: 0.1% TFA in Water/Acetonitrile (25:75) Gradient Elution
Detection APCI Tandem Mass Spectrometry Tandem Mass Spectrometry (Xevo TQ)
Run Time < 4 minutes 18 minutes
Application Ornithine in human plasma 36 Amino Acids (incl. Ornithine) in plasma

The research findings highlight the robustness and reliability of HILIC for the analysis of polar metabolites. Its ability to retain and separate compounds like ornithine without derivatization, combined with the sensitivity of mass spectrometric detection, makes it a cornerstone of modern metabolomics research. hplc.eunih.gov

Reversed-Phase Liquid Chromatography (RPLC) for Diverse Metabolites

Reversed-Phase Liquid Chromatography (RPLC) is a widely used analytical technique, though it presents challenges for the direct analysis of highly hydrophilic molecules like ornithine. shimadzu.comgoogle.com In RPLC, separation is achieved using a non-polar stationary phase and a polar mobile phase, causing polar analytes to elute quickly with poor retention. google.com Consequently, for effective analysis of amino acids by RPLC, chemical derivatization is often a necessary step. shimadzu.comspringernature.com

Derivatization modifies the amino acids with hydrophobic functional groups, which enhances their retention on the RPLC column. shimadzu.com Common derivatizing agents include o-phthalaldehyde (OPA) and phenyl isothiocyanate (PITC). shimadzu.comnih.gov An optimized RPLC-DAD (Diode-Array Detection) method using pre-column OPA derivatization has been validated for the analysis of 19 amino acids, demonstrating good linearity, precision, and recovery. nih.gov While effective, derivatization adds complexity to sample preparation and can introduce variability. springernature.com

An alternative approach to enhance the retention of polar compounds in RPLC is the use of ion-pairing agents in the mobile phase. researchgate.netnih.gov These agents, such as tributylamine (B1682462), form a neutral ion pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase. nih.gov This technique, known as ion-pairing reversed-phase liquid chromatography (IP-RPLC), allows for the separation of underivatized amino acids and other polar metabolites. researchgate.net Studies have shown that stronger hydrophobic analytes like ornithine bind strongly to the stationary phase and elute later in the chromatographic run. jkimsu.com

The choice between HILIC and RPLC often depends on the specific goals of the analysis. While HILIC is ideal for polar compounds, RPLC provides excellent separation for a broad range of less polar to moderately polar metabolites. nih.gov For comprehensive metabolome profiling, a combination of both HILIC and RPLC methods is often employed to achieve the widest possible coverage of metabolites with diverse physicochemical properties. nih.gov

Table 2: Comparison of RPLC-based Amino Acid Analysis Methods

Method Approach Key Features Validation Highlights
RPLC with Pre-column Derivatization nih.gov OPA derivatization followed by RPLC-DAD analysis. Rapid analysis (18.5 min gradient), suitable for 19 amino acids. Linearity (R² > 0.992), Precision (CV < 3.96%), Recovery (74.2–113%).
Ion-Pairing RPLC nih.gov Use of tributylamine as an ion-pairing agent. Enhanced retention of polar metabolites without derivatization. Effective quantitation of a broad range of metabolites.

Rigorous Quality Control and Validation Protocols for Isotopic Assays

The use of stable isotope-labeled compounds, such as DL-ORNITHINE:HCL (D7; 5-15N), as internal standards is a cornerstone of quantitative mass spectrometry, providing a means to achieve high accuracy and precision. nih.govnih.gov Rigorous validation of these isotopic assays is mandatory to ensure the reliability and reproducibility of the analytical data. researchgate.netnih.gov Validation protocols for LC-MS/MS methods are comprehensive, evaluating multiple performance characteristics. nih.govnih.gov

A key advantage of using a stable isotope-labeled internal standard (SIL-IS) is its ability to compensate for variations during sample preparation and analysis, including matrix effects. nih.govacs.org Since the SIL-IS is chemically identical to the analyte, it behaves similarly during extraction, chromatography, and ionization, correcting for potential losses or signal suppression/enhancement. nih.gov For this compensation to be effective, the SIL-IS should be added to the sample at the earliest possible stage of the sample preparation process. ut.ee

Validation of an isotopic assay involves establishing and evaluating several key parameters:

Linearity and Range: The assay must demonstrate a linear response over a defined concentration range. nih.govnih.govnih.gov This is typically assessed by analyzing calibration standards at multiple concentration levels and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1. nih.govnih.gov For instance, a validated method for ornithine showed linearity from 7.5 to 205 µmol/L. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Accuracy is often determined through recovery studies in spiked samples, with acceptable recovery typically falling within 80-120%. creative-proteomics.com Precision is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision), with the coefficient of variation (CV) being the common metric. nih.govnih.gov For example, a validated method for ornithine reported intra-day and inter-day CVs of 1.1% and 3.5%, respectively. nih.gov Another method for tacrolimus (B1663567) using a ¹³C,D₂-labeled standard showed accuracy between 99.55-101.71% and imprecision below 3.63%. nih.gov

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte from other components in the sample matrix, including endogenous substances and potential contaminants. nih.gov This is typically demonstrated by the absence of interfering peaks in blank matrix samples. nih.gov

Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov It is a critical parameter in LC-MS/MS and is assessed by comparing the analyte response in a pure solution to its response in a post-extraction spiked matrix sample. nih.gov The use of a co-eluting SIL-IS is the most effective way to correct for matrix effects. nih.gov

Stability: The stability of the analyte in the biological matrix must be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov

Table 3: Key Validation Parameters for Isotopic Assays

Validation Parameter Definition Common Acceptance Criteria
Linearity (R²) Correlation between concentration and instrument response. R² ≥ 0.99 nih.govnih.gov
Accuracy (% Recovery) Closeness of measured value to the true value. 80-120% of the nominal value. creative-proteomics.com
Precision (% CV) Degree of scatter between a series of measurements. Typically < 15% (for LLOQ < 20%). nih.govnih.gov
Lower Limit of Quantification (LLOQ) Lowest concentration quantifiable with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10.
Stability Analyte integrity under various conditions. Analyte concentration within ±15% of the initial value.

The development and adherence to these rigorous quality control and validation protocols are essential for generating high-quality, reliable quantitative data in metabolic studies utilizing stable isotope-labeled compounds like DL-ORNITHINE:HCL (D7; 5-15N). researchgate.net

Applications of Dl Ornithine:hcl D7; 5 15n in Metabolic Pathway Elucidation

Tracing Amino Acid Metabolism and Interconversions

The use of ¹⁵N-labeled ornithine allows for precise tracking of its conversion into other significant biomolecules, providing critical insights into the interconnectivity of amino acid metabolic pathways.

For instance, studies have utilized [5-¹⁵N]ornithine to confirm the biosynthesis of proline. asm.org Research demonstrated that the ¹⁵N label from the delta-amino group of ornithine is retained in the resulting proline molecule, confirming the pathway involves the cyclization of ornithine. asm.organnualreviews.org This conversion is catalyzed by the enzyme ornithine cyclodeaminase, which initially oxidizes the alpha-amino group of ornithine. asm.org Similarly, in the biosynthesis of toxins like neosaxitoxin by microorganisms, doubly labeled [2-¹³C, 2-¹⁵N]ornithine was used to show that the C4-N bond from ornithine is incorporated intact into the final toxin structure. core.ac.ukepdf.pub

By introducing ¹⁵N-labeled ornithine (or its closely related precursor, arginine) into a biological system, scientists can measure the rate at which the ¹⁵N isotope appears in other amino acid pools. This provides a quantitative measure of nitrogen flux.

Experiments using universally ¹⁵N-labeled arginine ([U-¹⁵N₄]arginine) in isolated mitochondria demonstrated that a significant portion of the nitrogen is transferred to other metabolites. researchgate.net Approximately 60-70% of the catabolized arginine's nitrogen was recovered in the form of ¹⁵N-labeled ornithine, glutamate (B1630785), N-acetylglutamate, citrulline, and aspartate. researchgate.net This illustrates the dynamic movement of nitrogen from the arginine-ornithine cycle into the general pool of amino acids, particularly glutamate and aspartate, which are central hubs in cellular nitrogen metabolism.

Table 1: Distribution of ¹⁵N from Labeled Arginine in Mitochondrial Metabolism

This table illustrates the recovery of the ¹⁵N label in various metabolites following the introduction of [U-¹⁵N₄]arginine, demonstrating the flux of nitrogen into different amino acid pools.

Metabolite ¹⁵N Label Incorporation Implication
Ornithine Detected Direct product of arginase activity
Glutamate Detected Indicates nitrogen transfer via ornithine aminotransferase
N-acetylglutamate Detected Key allosteric activator of the urea (B33335) cycle
Citrulline Detected Re-entry into the urea or nitric oxide cycles

A key application of labeled amino acids is in measuring the rates of protein synthesis and degradation. By providing δ-¹⁵N-ornithine, researchers can trace its conversion to ¹⁵N-arginine, which is then incorporated into newly synthesized proteins. dtic.mil

One study focused on the biosynthetic incorporation of labeled arginine into bacteriorhodopsin, a membrane protein. dtic.mil To achieve this, δ-¹⁵N-ornithine was supplied in the growth medium for the bacteria. The bacteria efficiently converted the labeled ornithine into [δ-¹⁵N]arginine, which was subsequently used for protein synthesis. dtic.mil This resulted in bacteriorhodopsin with an isotope enrichment of approximately 90%. dtic.mil By measuring the rate of incorporation of the ¹⁵N label into the protein over time, researchers can calculate precise rates of protein synthesis and turnover.

Elucidation of the Urea Cycle and Nitrogen Disposal Pathways

The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen in mammals. Ornithine is a central intermediate in this cycle. The use of ¹⁵N-labeled ornithine and related precursors has been fundamental in studying the function and regulation of this pathway, particularly in the context of genetic disorders. clinicalgate.com

Ornithine Transcarbamylase (OTC) is a key mitochondrial enzyme in the urea cycle that catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate. clinicalgate.com Measuring its activity is crucial for diagnosing OTC deficiency, an X-linked genetic disorder. nactem.ac.uk

Recent studies have used advanced models like human induced pluripotent stem cell-derived liver organoids (iPSC-LOs) to assess urea cycle function. researchgate.net In these models, OTC activity was directly measured by supplying ¹⁵N-ornithine and carbamoyl phosphate. The production of ¹⁵N-labeled citrulline was then quantified using nano-liquid chromatography-mass spectrometry (nanoLC-MS), providing a direct and sensitive measure of the enzyme's function. researchgate.net This method allows for the evaluation of liver metabolic functions in a controlled, in vitro environment, demonstrating highly functional ammonia (B1221849) metabolism in the organoids. researchgate.net

Stable isotopes are used to trace the entire pathway of nitrogen from its source (ammonia) to its final excretory product (urea). In a study of a patient with OTC deficiency, ¹⁵NH₄Cl was administered to trace nitrogen metabolism. nactem.ac.uk The results showed a stark difference in nitrogen disposal compared to a healthy control.

Over three days, the total recovery of the ¹⁵N isotope in the urine of the patient was only 28.5% of the administered dose, whereas a control subject excreted 69.3%. nactem.ac.uk The majority of this excreted nitrogen was in the form of urea. The recovery of ¹⁵N-urea in the patient was only 28.8% of the control's recovery after the first day, highlighting a severely impaired capacity for ureagenesis. nactem.ac.uk Furthermore, studies using ¹⁵N-labeled arginine have shown the formation of urea containing either one (Um+1) or two (Um+2) ¹⁵N atoms, providing detailed insights into the sources of nitrogen for urea synthesis. researchgate.net

Table 2: Comparison of Urinary ¹⁵N Excretion in OTC Deficiency vs. Control

Data from a study where ¹⁵NH₄Cl was administered to an 8-year-old girl with OTC deficiency and a healthy control, demonstrating the impact of the deficiency on nitrogen disposal. nactem.ac.uk

Parameter (3-Day Total) OTC Deficient Patient Healthy Control
Total ¹⁵N Recovery in Urine 28.5% 69.3%

Tracing the flow (flux) of nitrogen through the intermediates of the urea cycle is essential for understanding its dynamics. By using precursors like ¹³C, ¹⁵N-labeled arginine, researchers can follow the appearance of the labels in downstream metabolites such as ornithine and citrulline. universiteitleiden.nluniversiteitleiden.nluniversiteitleiden.nl

In one experimental setup, the conversion of labeled arginine (detected as M+10 by mass spectrometry) resulted in the production of labeled citrulline (M+9, from the loss of one ¹⁵N) and labeled ornithine (M+7, from the loss of one carbon and two ¹⁵N atoms). universiteitleiden.nluniversiteitleiden.nl This allows for the calculation of metabolite ratios, such as the citrulline/arginine ratio, which reflect the activity of enzymes like endothelial Nitric Oxide Synthase (eNOS) and arginase. universiteitleiden.nl

Another study using universally labeled ¹⁵N-arginine in an animal model quantified the conversion to other metabolites. ulisboa.pt In a model of oxygen-induced retinopathy (OIR), 78.65% of the label remained as arginine, while 6.1% was converted to ornithine and 9.8% to proline after ten minutes. ulisboa.pt This contrasts with the control model, where a much larger fraction was converted to ornithine (37.8%), indicating a significant shift in arginine metabolism under pathological conditions. ulisboa.pt

Table 3: Metabolic Fate of U-¹⁵N-Arginine in Different Biological Models

This table shows the percentage of ¹⁵N-labeled metabolites detected 10 minutes after injection of U-¹⁵N-arginine in a control (Normoxia) versus a disease (Oxygen-Induced Retinopathy) model. ulisboa.pt

¹⁵N-Labeled Metabolite Normoxia (NOX) Model Oxygen-Induced Retinopathy (OIR) Model
U-¹⁵N-Arginine 58.8% 78.65%
U-¹⁵N-Ornithine 37.8% 6.1%

Metabolic Flux Analysis (MFA) using DL-ORNITHINE:HCL (D7; 5-15N)

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers like DL-Ornithine:HCl (D7; 5-¹⁵N) is central to MFA, enabling the detailed mapping of metabolic fluxes by tracking the incorporation of isotopes into various metabolites. creative-proteomics.com

The dual-labeling of DL-Ornithine:HCl (D7; 5-¹⁵N) is a significant advantage for the simultaneous quantification of carbon and nitrogen fluxes. nih.govembopress.org Traditional MFA has often focused on carbon metabolism, but nitrogen is a crucial building block for essential biomolecules like amino acids and nucleotides. nih.govnih.gov By introducing a tracer that contains both deuterium (B1214612) (a heavy isotope of hydrogen, tracing the carbon backbone) and ¹⁵N, researchers can resolve the flow of both elements from a single precursor. nih.govembopress.org

This approach, often part of a ¹³C/¹⁵N dual isotopic labeling strategy, allows for the construction of comprehensive metabolic models that describe both central carbon and nitrogen metabolism. nih.govnih.gov Mass spectrometry is used to analyze the mass isotopomer distributions (MIDs) in downstream metabolites, which reveals how the D7 and ¹⁵N labels from ornithine have been distributed throughout the metabolic network. embopress.org This data is then used to infer and quantify the rates of various biochemical reactions, providing a more complete picture of cellular metabolism. nih.gov For instance, this technique has been successfully applied to measure the first carbon-nitrogen flux map in mycobacteria, identifying glutamate as a central hub for nitrogen metabolism. nih.govembopress.org

Table 1: Isotope Tracing for Flux Quantification

IsotopeMetabolic Component TracedPrimary Application in MFAExample Tracer
Deuterium (D or ²H)Carbon skeleton (via C-H bonds)Traces the backbone of molecules through pathways like the TCA cycle and amino acid metabolism.DL-ORNITHINE:HCL (D7; 5-15N)
Nitrogen-15 (B135050) (¹⁵N)Nitrogen atomsTracks nitrogen assimilation and transfer in the biosynthesis of amino acids, nucleotides, and other nitrogenous compounds. nih.govDL-ORNITHINE:HCL (D7; 5-15N)

Metabolic networks are not static; they are dynamic systems that respond to changes in the cellular environment. creative-proteomics.com Stable isotope tracers are invaluable for mapping these dynamic processes. ed.ac.uknih.gov By introducing DL-Ornithine:HCl (D7; 5-¹⁵N) into a biological system and collecting samples over time, researchers can track the rate at which the isotopic labels appear in various metabolites. kuleuven.be This provides a dynamic view of metabolite traffic, revealing how quickly ornithine is consumed and converted into other compounds.

This time-course analysis allows for the visualization of metabolic network dynamics, helping to generate new hypotheses about cellular physiology and regulation. creative-proteomics.com It enables a deeper understanding of fluctuations in metabolite levels, the distribution of flux, and turnover rates within the cell. creative-proteomics.com This approach is crucial for studying how metabolic pathways are regulated and how they adapt to different conditions.

Many enzymatic reactions are reversible, and determining the net direction of flux through these reactions is a significant challenge in metabolic research. Dual isotopic labeling, as provided by DL-Ornithine:HCl (D7; 5-¹⁵N), is a powerful tool for inferring reaction bidirectionality. nih.govnih.gov

The pattern of isotope incorporation into metabolites can reveal whether a reaction is operating in both the forward and reverse directions. For example, if a metabolite downstream of a reversible reaction shows an isotopic labeling pattern that can only be explained by both forward and reverse fluxes, it provides strong evidence for bidirectionality. This information is critical for building accurate metabolic models and understanding the true operations of metabolic pathways. nih.govbiorxiv.org Furthermore, the use of isotopically labeled substrates can reveal kinetic differences and subtle mechanistic details of enzyme-catalyzed reactions. nih.govox.ac.uk

Contributions to Polyamine Biosynthesis Studies (Ornithine as a Precursor)

Ornithine is a central molecule in the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, differentiation, and other cellular functions. nih.govmdpi.com The first and rate-limiting step in polyamine synthesis is the conversion of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). nih.govnih.gov Putrescine is then further converted to other polyamines such as spermidine (B129725) and spermine. mdpi.com

Using isotopically labeled ornithine, such as DL-Ornithine:HCl (D7; 5-¹⁵N), allows researchers to directly trace the flow of ornithine through this critical pathway. asm.orgfrontiersin.org By monitoring the appearance of the D7 and ¹⁵N labels in putrescine, spermidine, and spermine, scientists can quantify the rate of polyamine synthesis and study the regulation of ODC activity under various conditions. nih.govoup.com Such studies are crucial for understanding the role of polyamines in both normal physiology and in diseases like cancer, where polyamine metabolism is often dysregulated. nih.gov

Table 2: Ornithine in the Polyamine Biosynthesis Pathway

PrecursorEnzymeProductIsotopic Tracer Application
L-OrnithineOrnithine Decarboxylase (ODC)PutrescineDL-ORNITHINE:HCL (D7; 5-15N) is used to trace the conversion and quantify the rate of putrescine synthesis. nih.govnih.gov
PutrescineSpermidine SynthaseSpermidineTracking the D7 and ¹⁵N labels from ornithine into spermidine.
SpermidineSpermine SynthaseSpermineFollowing the isotopic labels to the terminal polyamine, spermine.

Integration with Multi-Isotope Labeling Strategies for Comprehensive Pathway Mapping

To gain a truly comprehensive understanding of metabolism, it is often necessary to trace multiple pathways simultaneously. DL-Ornithine:HCl (D7; 5-¹⁵N) can be integrated into multi-isotope labeling strategies, where it is used in conjunction with other stable isotope-labeled compounds, such as ¹³C-labeled glucose or glutamine. nih.govnih.gov

This approach allows for a more holistic view of cellular metabolism, revealing the interplay between different metabolic pathways. nih.gov For example, by using labeled ornithine and labeled glucose in the same experiment, researchers can simultaneously investigate amino acid metabolism and central carbon metabolism, and understand how these pathways are interconnected. f1000research.com This is particularly important for studying complex metabolic phenotypes in various organisms and disease states. monash.edu The combination of different tracers provides a more constrained and accurate model of the entire metabolic network, leading to a more profound understanding of cellular physiology. nih.gov

Research Design and Computational Analysis in Dl Ornithine:hcl D7; 5 15n Tracer Studies

Experimental Design for Stable Isotope Tracer Experiments

The successful application of DL-ORNITHINE:HCL (D7; 5-15N) as a tracer hinges on a meticulously planned experimental design. The choice of the model system and the strategy for achieving a steady state are fundamental considerations that directly impact the interpretation of the metabolic flux data.

In Vitro Model Systems (e.g., Cell Cultures, Isolated Organ Perfusion)

In vitro models provide a controlled environment to investigate specific aspects of ornithine metabolism, minimizing the systemic complexities of a whole organism.

Cell Cultures: The use of DL-ORNITHINE:HCL (D7; 5-15N) in cell cultures allows researchers to study ornithine metabolism at the cellular level. For instance, hepatocytes can be cultured and incubated with the tracer to investigate its incorporation into the urea (B33335) cycle. nih.gov The dual-labeling allows for the distinction between the nitrogen that enters the urea cycle directly from ornithine and the nitrogen that may be exchanged through transamination reactions.

Isolated Organ Perfusion: This technique allows for the study of organ-specific metabolism in a controlled ex vivo setting. For example, an isolated perfused liver can be supplied with a medium containing DL-ORNITHINE:HCL (D7; 5-15N) to quantify the rate of ureagenesis and the contribution of ornithine's nitrogen to urea synthesis. metsol.com This model is particularly useful for understanding the intricate interplay of different cell types within an organ in metabolizing ornithine.

An illustrative experiment could involve the perfusion of an isolated rat liver with a Krebs-Henseleit bicarbonate buffer containing the DL-ORNITHINE:HCL (D7; 5-15N) tracer. The effluent perfusate would be collected over time to measure the appearance of labeled metabolites.

Time (min)[Urea-15N2] (µmol/g liver)[Glutamate-15N] (µmol/g liver)[Citrulline-15N] (µmol/g liver)
0000
151.20.30.5
302.50.71.1
453.81.11.8
605.11.52.5

In Vivo Animal Models Utilizing Isotopic Labeling (e.g., SILAM)

In vivo animal models are indispensable for understanding the systemic metabolism of ornithine. Stable Isotope Labeling in Mammals (SILAM) is a powerful technique where an entire animal's proteome is enriched with stable isotopes. mdpi.comisotopetracercourse.com While SILAM traditionally focuses on uniform labeling of all proteins, the principles can be adapted for tracer studies with specific labeled compounds like DL-ORNITHINE:HCL (D7; 5-15N).

In such a study, the tracer would be administered to the animal, and tissues of interest would be harvested at different time points. The dual-labeling would enable the tracing of ornithine's contribution to various metabolic pools throughout the organism, including its role in polyamine synthesis and its catabolism via ornithine aminotransferase. mdpi.com For example, a study might investigate the impact of a particular disease state on ornithine metabolism by comparing the distribution of the D7 and 15N labels in affected and healthy animals.

Strategies for Achieving Metabolic and Isotopic Steady State Conditions

For accurate metabolic flux analysis, it is often crucial to achieve both metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of metabolites are constant over time, while isotopic steady state means that the isotopic enrichment of these metabolites has reached a plateau.

Achieving this state in tracer experiments is critical for the accurate calculation of metabolic fluxes. uni-regensburg.de In cell culture experiments, this can be achieved by incubating the cells with the tracer for a duration sufficient for the isotopic enrichment of ornithine and its downstream metabolites to stabilize. In in vivo studies, a continuous infusion of DL-ORNITHINE:HCL (D7; 5-15N) is often the preferred method to maintain a constant supply of the tracer and allow the various metabolic pools to reach isotopic equilibrium. nih.gov The time required to reach a steady state will vary depending on the turnover rate of the specific metabolic pathway being investigated.

Data Processing and Bioinformatics for Isotopic Labeling Data

The raw data from mass spectrometry analysis of samples from tracer experiments with DL-ORNITHINE:HCL (D7; 5-15N) requires sophisticated data processing and bioinformatics tools to extract meaningful biological information.

Mass Isotopomer Distribution (MID) Analysis and Quantification

Mass Isotopomer Distribution (MID) analysis is a key technique for quantifying the incorporation of stable isotopes into metabolites. nih.govresearchgate.net The mass spectrometer detects the different isotopologues of a metabolite, which are molecules of the same compound that differ in their isotopic composition. The resulting MID provides a fingerprint of the metabolic pathways that have been active.

With a D7; 5-15N tracer, the analysis is more complex than with a single-label tracer, as it involves tracking the incorporation of both deuterium (B1214612) and nitrogen-15 (B135050). The mass shifts in the mass spectrum will reflect the number of D and 15N atoms incorporated into each metabolite derived from ornithine. For instance, the MID of glutamate (B1630785), a product of ornithine catabolism, would show a series of peaks corresponding to molecules with different numbers of D and 15N atoms.

Below is a hypothetical MID for a metabolite derived from ornithine, illustrating the complexity introduced by the dual label.

IsotopologueRelative Abundance (%)
M+010
M+1 (15N)25
M+25
M+32
M+41
M+53
M+68
M+7 (D7)15
M+8 (D7, 15N)31

Correction for Natural Isotopic Abundance

A critical step in processing MID data is the correction for the natural abundance of stable isotopes. nih.gov Elements like carbon, hydrogen, nitrogen, and oxygen naturally exist as a mixture of isotopes. This natural isotopic distribution contributes to the measured MIDs and must be mathematically removed to accurately determine the enrichment from the administered tracer.

For a dual-labeled tracer like DL-ORNITHINE:HCL (D7; 5-15N), this correction is particularly important and complex. The natural abundance of both 2H (deuterium) and 15N, as well as 13C and 17O/18O in the molecule, must be accounted for. nih.gov Several computational tools and algorithms, such as IsoCorrectoR and AccuCor2, have been developed to perform these corrections, taking into account the elemental composition of the metabolite and the isotopic purity of the tracer. nih.gov Failure to accurately correct for natural isotopic abundance can lead to significant errors in the calculated metabolic fluxes.

Advanced Computational Algorithms for Flux Calculation

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. nih.gov When a stable isotope tracer like DL-ORNITHINE:HCL (D7; 5-15N) is introduced into a biological system, the isotopes are incorporated into downstream metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured, typically by mass spectrometry (MS). nih.gov These MIDs serve as the primary data for calculating metabolic fluxes.

The calculation of metabolic fluxes from MIDs is a computationally intensive process that requires sophisticated algorithms. The core of this analysis involves creating a mathematical model of the relevant metabolic network. This model includes the stoichiometry of the reactions and the atom transitions for each reaction. The goal is to find the set of fluxes that best explains the experimentally measured MIDs. semanticscholar.org

Several computational tools and algorithms have been developed for this purpose. These can be broadly categorized into two groups: those based on optimization and those based on simulation. Optimization-based approaches aim to find a single best-fit solution for the fluxes by minimizing the difference between the simulated and experimental MIDs. Simulation-based approaches, on the other hand, explore the entire space of possible flux distributions that are consistent with the data.

A common approach involves the use of software packages like INCA (Isotopomer Network Compartmental Analysis) or OpenFlux, which employ numerical optimization techniques to solve the complex, non-linear equations that relate metabolic fluxes to isotope labeling patterns. ucdavis.edu These algorithms iteratively adjust the flux values to minimize a sum of squared residuals between the measured and simulated labeling data.

The following interactive table illustrates a simplified example of input data for such an algorithm, showing hypothetical MIDs for metabolites downstream of ornithine metabolism after introducing DL-ORNITHINE:HCL (D7; 5-15N). The notation M+n represents the mass of the metabolite with 'n' heavy isotopes.

These algorithms would then use this data to calculate the fluxes through pathways such as the urea cycle and proline biosynthesis.

Statistical Modeling and Multi-Model Inference (e.g., Bayesian Model Averaging)

A significant challenge in MFA is dealing with uncertainty. Experimental data is subject to noise, and metabolic models are often incomplete or contain assumptions. This can lead to situations where multiple different flux distributions can explain the data equally well. To address this, advanced statistical methods are employed.

Bayesian inference has emerged as a powerful framework for MFA as it provides a natural way to quantify uncertainty in flux estimates. rwth-aachen.deplos.org In a Bayesian approach, prior knowledge about the fluxes is combined with the experimental data to obtain a posterior probability distribution for each flux. This distribution represents our updated belief about the possible values of the flux.

One of the key advantages of the Bayesian approach is the ability to perform multi-model inference. nih.gov Often, there is uncertainty about the exact structure of the metabolic network. For example, a particular reaction may be known to be reversible, but the degree of reversibility is unknown. In such cases, multiple models, each representing a different hypothesis about the network structure, can be considered.

Bayesian Model Averaging (BMA) is a technique that addresses this model uncertainty. nih.gov Instead of selecting a single "best" model, BMA calculates a weighted average of the flux estimates from all considered models, where the weights are determined by how well each model fits the data. This provides a more robust estimate of the fluxes and their uncertainties.

The following table provides a conceptual illustration of how BMA might be applied in a study using DL-ORNITHINE:HCL (D7; 5-15N). It shows the posterior probabilities of three different models of ornithine metabolism and the resulting BMA-weighted flux for a key reaction.

Interpretation of Isotopic Labeling Patterns and Metabolic Network Reconstruction

The isotopic labeling patterns obtained from DL-ORNITHINE:HCL (D7; 5-15N) provide a rich source of information for reconstructing and validating metabolic networks. The presence of D7 (seven deuterium atoms) and 15N at the 5-position of the ornithine molecule allows for the simultaneous tracing of both the carbon/hydrogen backbone and the nitrogen atom.

For example, in the urea cycle, the 5-15N of ornithine is transferred to citrulline and subsequently to arginine. By tracking the 15N label in these metabolites, the activity of the urea cycle can be quantified. Similarly, the deuterium atoms on the carbon backbone can be traced as ornithine is converted to other metabolites. For instance, the conversion of ornithine to proline via ornithine aminotransferase (OAT) would result in the transfer of some of the deuterium atoms to the proline molecule.

The specific pattern of deuterium and 15N labeling in downstream metabolites can help to distinguish between different metabolic pathways. For example, if proline is found to be labeled with both deuterium and 15N, it provides strong evidence for its synthesis from ornithine. Conversely, if proline is unlabeled, it suggests that it is being synthesized from other sources, such as glutamate.

This information is crucial for the reconstruction of metabolic networks. By systematically tracing the fate of the isotopes from DL-ORNITHINE:HCL (D7; 5-15N), researchers can confirm the existence of known pathways, discover new metabolic connections, and quantify the relative importance of different routes.

The following table summarizes the expected labeling patterns in key metabolites derived from ornithine, which would be used for metabolic network reconstruction.

Future Directions and Emerging Research Avenues for Dl Ornithine:hcl D7; 5 15n

Integration with Systems Biology and Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The future of biological research lies in the integration of multiple data layers to create a holistic view of cellular processes. DL-ORNITHINE:HCL (D7; 5-15N) is poised to be a valuable tool in this systems biology approach. Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling accurate measurement of changes in protein expression and metabolite concentrations. nih.goveurisotop.com

The ¹⁵N label can be incorporated into the entire proteome, serving as an internal standard for quantitative comparisons between different biological samples. nih.govbiorxiv.org By supplying ¹⁵N-labeled ornithine, researchers can trace the flux of nitrogen from this specific amino acid into newly synthesized proteins. Simultaneously, the D7 label on the ornithine backbone allows for its use as a tracer in metabolomic analyses to quantify the activity of metabolic pathways (i.e., metabolic fluxes). eurisotop.com

This dual-labeling strategy enables a direct link between the metabolic fate of ornithine and its impact on the proteome. For instance, researchers can quantify how much of the cellular ornithine pool is directed towards polyamine synthesis versus how much contributes to the nitrogen pool for general protein synthesis under different physiological conditions. Integrating this data with transcriptomics (analyzing gene expression) would provide a multi-layered understanding of how the regulation of ornithine metabolism genes translates into metabolic fluxes and subsequent changes in the proteome.

Isotopic LabelCommon ApplicationPotential Integration with DL-ORNITHINE:HCL (D7; 5-15N)
D7 (Deuterium) Metabolomics, Metabolic Flux AnalysisTraces the carbon skeleton of ornithine through metabolic pathways (e.g., urea (B33335) cycle, polyamine synthesis).
5-¹⁵N (Nitrogen-15) Quantitative Proteomics, Nitrogen Metabolism StudiesTracks the specific nitrogen atom from ornithine as it is incorporated into other amino acids and proteins.

Development of Novel Hybrid Analytical Platforms for Enhanced Resolution

Advances in analytical technology are crucial for deepening our understanding of complex biological matrices. Isotopically labeled compounds are considered the gold standard for quantifying endogenous metabolites due to their chemical similarity to the analyte, which minimizes variations in sample processing and analysis. eurisotop.com

DL-ORNITHINE:HCL (D7; 5-15N) can serve as an ideal internal standard for the development and validation of novel hybrid analytical platforms, such as those combining liquid chromatography (LC), gas chromatography (GC), and high-resolution mass spectrometry (MS). The distinct mass shift provided by the seven deuterium (B1214612) atoms and one nitrogen-15 (B135050) atom ensures clear differentiation from the unlabeled endogenous ornithine. This allows for precise quantification even at low concentrations. The use of such a robust standard can help researchers optimize separation techniques and mass spectrometry parameters to enhance the resolution and sensitivity of methods for analyzing amino acids and related compounds in complex samples like blood plasma or cell lysates. nih.gov

Advanced Computational Modeling for Larger and More Complex Metabolic Networks

Computational modeling is an essential tool for understanding and predicting the behavior of metabolic networks. Metabolic Flux Analysis (MFA) uses isotopic tracers to measure the rates of reactions within a cell. medchemexpress.com The data generated from these tracer experiments are used to build and constrain computational models.

The dual-labeling of DL-ORNITHINE:HCL (D7; 5-15N) provides richer data for MFA compared to single-labeled tracers. It allows for the deconvolution of nitrogen and carbon fluxes, which is particularly important for amino acid metabolism where nitrogen is exchanged between molecules. By tracking both the nitrogen and the backbone of the ornithine molecule, researchers can generate more accurate data to feed into computational models. This will enable the development of larger and more complex models that can more accurately simulate the metabolic interplay between different pathways, such as the urea cycle, polyamine synthesis, and central carbon metabolism.

Exploration of Isotopic Labeling in Subcellular Compartmentation Studies

Many metabolic pathways, including the urea cycle where ornithine is a key participant, are distributed across different subcellular compartments (e.g., mitochondria and cytosol). drugbank.com A significant challenge in metabolic research is to understand and quantify the flux of metabolites between these compartments.

Role in Mechanistic Research of Cellular Homeostasis and Nutrient Sensing

Cells must constantly sense and adapt to changes in nutrient availability to maintain homeostasis. Amino acids are not only building blocks for proteins but also act as signaling molecules that regulate cell growth and metabolism. nih.gov The ability to sense amino acid levels is fundamental for life. nih.gov

DL-ORNITHINE:HCL (D7; 5-15N) can be a powerful tool in elucidating the mechanisms of nutrient sensing and the maintenance of cellular homeostasis. By providing a traceable source of ornithine, researchers can precisely follow its metabolic fate in response to various stimuli, such as nutrient deprivation or growth factor signaling. This allows for detailed studies on how fluctuations in ornithine availability impact key nutrient-sensing pathways. For example, it can be used to quantify how ornithine metabolism influences the efficiency of energy consumption and the management of nitrogenous waste like ammonia (B1221849), which are critical aspects of maintaining cellular health and preventing fatigue. nih.gov This tracer can help uncover the direct molecular links between ornithine metabolism, signaling networks, and the physiological responses that maintain whole-body nutrient balance. nih.gov

Q & A

Q. What are the primary research applications of DL-Ornithine:HCl (D7; 5-15N) in radiation dosimetry?

DL-Ornithine:HCl (D7; 5-15N) is used as a radiation-sensitive material in electron paramagnetic resonance (EPR) dosimetry. Its stable isotopic labeling (deuterium and nitrogen-15) enhances precision in tracking free radical formation under γ-irradiation. When irradiated, the compound generates a characteristic sextet EPR signal, with intensity proportional to absorbed doses ranging from 0.5–50 kGy . The isotopic labels reduce background noise, improving sensitivity for low-dose measurements.

Q. How is DL-Ornithine:HCl (D7; 5-15N) prepared for EPR studies?

The compound is typically embedded in rods (3 × 10 mm) using a blend of ethylene vinyl acetate copolymer and paraffin wax. This matrix ensures uniform dispersion and minimizes interference with EPR signals. The rods are conditioned at 35% relative humidity (RH) and 25°C for stability testing . Isotopic labeling (D7; 5-15N) requires synthesis via Bucherer-Bergs reactions or specialized deuteration protocols to ensure >98% isotopic purity .

Advanced Research Questions

Q. How do isotopic labels (D7; 5-15N) influence EPR signal characteristics in DL-Ornithine:HCl?

Deuterium (D7) replaces hydrogen at specific positions, reducing spin-lattice relaxation times and narrowing EPR linewidths. Nitrogen-15 (5-15N) alters hyperfine coupling constants (e.g., A = 2.325 mT for 14N vs. 1.967 mT for 15N), enabling differentiation of radical species. These isotopic effects enhance spectral resolution, critical for quantifying low-dose radiation (e.g., <5 kGy) .

Q. What experimental parameters optimize DL-Ornithine:HCl (D7; 5-15N) for high-precision dosimetry?

  • Microwave Power : Signal intensity increases linearly with power up to 5.041 mW without saturation .
  • Concentration : EPR intensity scales with DL-ornithine concentration (10–20% w/w), with 20% providing optimal sensitivity .
  • Humidity : Post-irradiation stability is unaffected by RH (0–100%), with <5% signal variation .
  • Dose Calibration : Use a reference standard (e.g., strong pitch) to calculate G-value (0.3551 ± 0.0333 radicals/100 eV) .

Q. How to resolve contradictions in pre-irradiation stability data under varying storage conditions?

DL-Ornithine:HCl rods show no EPR signal during 50-day storage at 35% RH and 25°C in darkness. However, exposure to laboratory light may induce minor photodegradation. To mitigate discrepancies:

  • Standardize storage in light-blocking containers.
  • Validate humidity control using silica gel desiccants.
  • Replicate experiments across multiple batches to isolate environmental variables .

Methodological Considerations

Q. How to quantify free radical yield in irradiated DL-Ornithine:HCl (D7; 5-15N)?

Use the formula:

G=Asamplenstrong-pitchmAstrong-pitchD6.022×1023G = \frac{A_{\text{sample}} \cdot n_{\text{strong-pitch}} \cdot m}{A_{\text{strong-pitch}} \cdot D \cdot 6.022 \times 10^{23}}

Where AA = integrated EPR signal area, nstrong-pitchn_{\text{strong-pitch}} = spins in reference, mm = sample mass, and DD = absorbed dose (Gy). The calculated G-value should align with 0.3551 ± 0.0333 for validation .

Q. What are the limitations of DL-Ornithine:HCl (D7; 5-15N) in metabolic studies compared to EPR dosimetry?

While isotopic labeling aids in tracking metabolic pathways (e.g., arginine biosynthesis), the compound’s radiation-induced radical formation limits its use in live-cell assays. For metabolic research, prioritize non-irradiated samples and validate stability via HPLC or mass spectrometry .

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